molecular formula C12H18N2O3S B5079487 N-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

N-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

Cat. No.: B5079487
M. Wt: 270.35 g/mol
InChI Key: YTMOFXWGOMJUDV-UHFFFAOYSA-N
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Description

“N-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide” is a complex organic compound. It contains an amide group (-CONH2), a sulfonyl group (-SO2-), and an amino group (-NH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and amino groups would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amide and sulfonyl groups are typically quite reactive, so they could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could make it soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a chemical hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be studied for use in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-methyl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-8-14(3)18(16,17)11-7-5-6-10(9-11)12(15)13-2/h5-7,9H,4,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMOFXWGOMJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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